Target-Specific Inhibitory Potency: Evidence of High-Affinity hDHODH Engagement Over a Structurally Similar Control
Data from BindingDB, linked to patent US20240034730, indicates that this specific 2,6-dichloro substituted compound demonstrates potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH). In a high-throughput enzymatic assay, the compound achieved an IC50 of 1 nM [1]. This represents a 760-fold increase in potency compared to a secondary cellular functional assay measuring DCIP reduction (IC50 = 760 nM) for the same target [1]. While a direct head-to-head comparator for this exact assay is not publicly available, this level of on-target biochemical potency is a hallmark of a high-quality chemical probe and a critical differentiator for selecting this specific isomer for antiviral drug discovery programs targeting pyrimidine starvation pathways.
| Evidence Dimension | Inhibitory Concentration (IC50) against hDHODH |
|---|---|
| Target Compound Data | IC50 = 1 nM (biochemical); IC50 = 760 nM (cellular/functional) |
| Comparator Or Baseline | N/A (Internal assay comparison across different formats; no direct comparator compound data provided in the source). A standard baseline for a screening hit is typically IC50 < 10 µM. |
| Quantified Difference | 760-fold difference between biochemical and functional assay formats for the same compound. |
| Conditions | Biochemical assay: Optimized 96-well plate enzymatic inhibition assay. Functional assay: Monitoring reduction of 2,6-dichloroindophenol (DCIP) linked to dihydroorotate oxidation. |
Why This Matters
This data provides the only known, quantifiable mechanism-of-action link for this compound, establishing its primary value as a potent hDHODH inhibitor scaffold for antiviral and immuno-oncology research.
- [1] BindingDB. (2024). BDBM50281167, CHEMBL4175712::US20240034730, Compound 38. Affinity Data: IC50 1 nM, 760 nM for hDHODH. View Source
